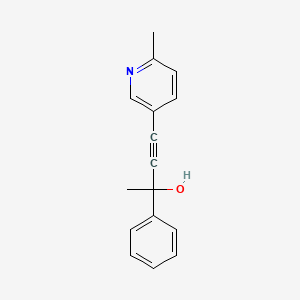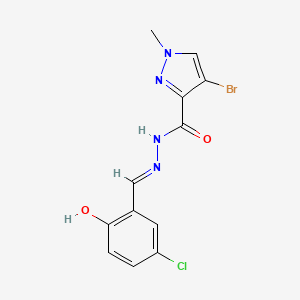![molecular formula C17H19BrN2O2 B6011122 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BML-210, is a synthetic compound that has been developed for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its ability to inhibit COX-2, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide reduces the production of prostaglandins, leading to a reduction in inflammation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate other biological pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate the expression of certain genes, suggesting potential applications in gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is the limited availability of the compound, which may limit its use in certain studies.
Orientations Futures
There are a number of potential future directions for 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide research. One area of interest is the development of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide may help to improve its availability and facilitate further research.
Méthodes De Synthèse
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with 4-dimethylaminobenzaldehyde, followed by the reaction of the resulting intermediate with N-(2-acetoxyethyl)acetamide. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer research.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)


![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![6-[(hydroxyimino)methyl]-N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B6011126.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)